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Compound of Interest

Compound Name: ATTO 514

Cat. No.: B15552921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATTO 514 is a hydrophilic fluorescent dye known for its exceptional water solubility, high

fluorescence quantum yield, and photostability. These characteristics make it an ideal label for

oligonucleotides used in a variety of applications, including Fluorescence In Situ Hybridization

(FISH), flow cytometry (FACS), and single-molecule detection. This document provides detailed

protocols for conjugating ATTO 514 to oligonucleotides using two common methods: NHS

ester chemistry and click chemistry. It also includes information on the purification of the

resulting conjugates and troubleshooting tips.

Physicochemical Properties of ATTO 514
A summary of the key properties of ATTO 514 is presented in the table below.
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Property Value

Molecular Weight (NHS-ester) 1111 g/mol

Maximum Absorption (λabs) 511 nm

Maximum Emission (λfl) 532 nm

Molar Extinction Coefficient (εmax) 115,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield (ηfl) 85%

Fluorescence Lifetime (τfl) 3.9 ns

Conjugation Chemistries
There are two primary methods for conjugating ATTO 514 to oligonucleotides: reaction of an

ATTO 514 NHS ester with an amino-modified oligonucleotide, and "click chemistry" using an

ATTO 514 azide or alkyne derivative.

NHS Ester Conjugation
This method involves the reaction of an N-hydroxysuccinimidyl (NHS) ester of ATTO 514 with a

primary amine group on a modified oligonucleotide. The amine group is typically introduced at

the 5' or 3' terminus of the oligonucleotide during synthesis.

Experimental Protocol: ATTO 514 NHS Ester Conjugation

Materials:

Amino-modified oligonucleotide

ATTO 514 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

0.2 M carbonate buffer (pH 8.0-9.0)

Nuclease-free water
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Procedure:

Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M

carbonate buffer (pH 8.0-9.0) to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µl).

Prepare the Dye Solution: Immediately before use, dissolve the ATTO 514 NHS ester in

anhydrous DMF or DMSO to a concentration of 5 mg/ml.

Reaction: Add a 5- to 20-fold molar excess of the dissolved ATTO 514 NHS ester to the

oligonucleotide solution. For example, add approximately 30 µl of the dye solution to 50 µl of

the oligonucleotide solution.

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle

shaking. Protect the reaction from light.

Purification: Purify the labeled oligonucleotide from the unreacted dye and salts. See the

"Purification of Labeled Oligonucleotides" section for detailed protocols.

Click Chemistry Conjugation
Click chemistry provides a highly specific and efficient method for labeling oligonucleotides.

This approach involves the reaction between an azide and an alkyne. For this application,

either the oligonucleotide or the ATTO 514 dye can be modified with one of these functional

groups, while the other component is modified with the complementary group.

There are two main types of click chemistry used for oligonucleotide labeling:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method uses a copper(I)

catalyst to promote the reaction between a terminal alkyne and an azide.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that

utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts

spontaneously with an azide. This method is preferred for applications where copper might

be toxic or interfere with downstream applications.[1][2]

Experimental Protocol: Copper-Free Click Chemistry (SPAAC)
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This protocol describes the reaction between a DBCO-modified oligonucleotide and an azide-

modified ATTO 514.

Materials:

DBCO-modified oligonucleotide

ATTO 514-azide

Phosphate-buffered saline (PBS), pH 7.4

Nuclease-free water

Procedure:

Prepare the Oligonucleotide Solution: Dissolve the DBCO-modified oligonucleotide in PBS

(pH 7.4) to a suitable concentration (e.g., 1-10 mg/mL).

Prepare the Dye Solution: Dissolve the ATTO 514-azide in nuclease-free water or DMSO.

Reaction: Add a 2- to 4-fold molar excess of the ATTO 514-azide to the DBCO-modified

oligonucleotide solution.[3]

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C,

protected from light.[3]

Purification: Purify the labeled oligonucleotide using an appropriate method as described in

the "Purification of Labeled Oligonucleotides" section.

Purification of Labeled Oligonucleotides
Purification is a critical step to remove unreacted dye, which can interfere with downstream

applications. The choice of purification method depends on the scale of the reaction, the

properties of the dye, and the required purity of the final product. Dual HPLC purification is

often recommended for fluorescently labeled oligonucleotides to ensure high purity.[4]
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Purification
Method

Principle Purity Yield Notes

Ethanol

Precipitation

Precipitates

nucleic acids

while smaller

molecules like

free dye remain

in solution.

Low to Moderate >85% (for DNA)

May not

effectively

remove all free

dye, especially

for hydrophilic

dyes.

Gel Filtration

(e.g., Sephadex

G-25)

Separates

molecules based

on size. Larger

labeled

oligonucleotides

elute before the

smaller free dye

molecules.

Moderate to High Variable

A common and

effective method

for removing

unincorporated

dye.

High-

Performance

Liquid

Chromatography

(HPLC)

Separates based

on

hydrophobicity

(reverse-phase)

or charge (ion-

exchange).

High 50-80%

Provides the

highest purity

and is

recommended

for demanding

applications.

Experimental Protocol: Purification by Ethanol Precipitation

To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

Add 2.5-3 volumes of cold 100% ethanol.

Mix well and incubate at -20°C for at least 1 hour.

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

Carefully decant the supernatant containing the unreacted dye.

Wash the pellet with cold 70% ethanol and centrifuge again for 15 minutes.
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Remove the supernatant and air-dry the pellet.

Resuspend the purified labeled oligonucleotide in nuclease-free water or a suitable buffer.

Experimental Protocol: Purification by Gel Filtration

Equilibrate a desalting column (e.g., Sephadex G-25) with nuclease-free water or a suitable

buffer.

Carefully load the labeling reaction mixture onto the column.

Elute the sample with the equilibration buffer.

Collect fractions and monitor the absorbance at 260 nm (for the oligonucleotide) and ~511

nm (for ATTO 514).

The first colored peak or the peak with absorbance at both wavelengths corresponds to the

labeled oligonucleotide.

Pool the fractions containing the purified product.

Troubleshooting
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Problem Possible Cause Suggested Solution

Low Labeling Efficiency

Incorrect pH of the reaction

buffer (for NHS ester

chemistry).

Ensure the pH of the

carbonate/bicarbonate buffer is

between 8.0 and 9.0.

Presence of primary amines

(e.g., Tris buffer) in the

oligonucleotide solution.

Purify the oligonucleotide to

remove any amine-containing

buffers before labeling.

Hydrolyzed NHS ester.

Prepare the ATTO 514 NHS

ester solution immediately

before use in anhydrous DMF

or DMSO.

Insufficient molar excess of the

dye.

Increase the molar ratio of the

dye to the oligonucleotide.

High Background

Fluorescence

Incomplete removal of

unreacted dye.

Repeat the purification step or

use a more stringent method

like HPLC.

Degradation of the Labeled

Oligonucleotide
Nuclease contamination.

Use nuclease-free water,

buffers, and tips throughout the

procedure.

Photobleaching of the dye.

Protect the dye and labeled

oligonucleotide from light as

much as possible.

Visualizations
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Caption: Workflow for NHS Ester Conjugation of ATTO 514.
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Choice of Conjugation Chemistry

NHS Ester Chemistry Click Chemistry

Select
Chemistry

Requires:
Amino-Modified Oligo

Requires:
Azide/Alkyne Modified

Oligo and Dye

Advantages:
- Common

- Readily Available Reagents

Disadvantages:
- Less Specific

- pH Dependent

Advantages:
- High Specificity
- Bioorthogonal

Disadvantages:
- May require catalyst (CuAAC)

- More complex starting materials

Click to download full resolution via product page

Caption: Decision tree for choosing a conjugation method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Conjugating ATTO
514 to Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552921#how-to-conjugate-atto-514-to-
oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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